molecular formula AlGdO3 B086156 Aluminium gadolinium trioxide CAS No. 12003-44-0

Aluminium gadolinium trioxide

Cat. No.: B086156
CAS No.: 12003-44-0
M. Wt: 232.2 g/mol
InChI Key: YYXJRCXTIUJJMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carboxyphosphamide is an inactive metabolite of the cytotoxic antineoplastic drug cyclophosphamide. It is formed through the oxidation of the intermediate metabolite aldophosphamide by aldehyde dehydrogenase. This compound plays a crucial role in the detoxification process of cyclophosphamide, a widely used chemotherapeutic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carboxyphosphamide is synthesized from cyclophosphamide through a series of metabolic reactions. The primary pathway involves the initial conversion of cyclophosphamide to 4-hydroxycyclophosphamide, which then tautomerizes to aldophosphamide. Aldophosphamide is subsequently oxidized by aldehyde dehydrogenase to form carboxyphosphamide .

Industrial Production Methods: Industrial production of carboxyphosphamide is typically not performed directly due to its role as a metabolite. Instead, cyclophosphamide is produced and administered, with carboxyphosphamide being formed in vivo through metabolic processes .

Chemical Reactions Analysis

Types of Reactions: Carboxyphosphamide primarily undergoes oxidation reactions. The key reaction involves the oxidation of aldophosphamide to carboxyphosphamide by aldehyde dehydrogenase .

Common Reagents and Conditions:

Major Products: The major product of the oxidation reaction is carboxyphosphamide, which is a detoxified form of the parent compound cyclophosphamide .

Mechanism of Action

Carboxyphosphamide can be compared with other metabolites of cyclophosphamide, such as 4-hydroxycyclophosphamide and aldophosphamide:

Uniqueness of Carboxyphosphamide: Carboxyphosphamide is unique due to its role in the detoxification of cyclophosphamide. It is an inactive metabolite, which contrasts with the cytotoxic nature of other metabolites like 4-hydroxycyclophosphamide and phosphoramide mustard .

Comparison with Similar Compounds

Carboxyphosphamide’s role in the detoxification pathway of cyclophosphamide highlights its importance in reducing the toxic side effects of chemotherapy, making it a significant compound in medical research and pharmacology.

Properties

CAS No.

12003-44-0

Molecular Formula

AlGdO3

Molecular Weight

232.2 g/mol

IUPAC Name

aluminum;gadolinium(3+);oxygen(2-)

InChI

InChI=1S/Al.Gd.3O/q2*+3;3*-2

InChI Key

YYXJRCXTIUJJMP-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[Al+3].[Gd+3]

Canonical SMILES

[O-2].[O-2].[O-2].[Al+3].[Gd+3]

12003-44-0

Synonyms

aluminium gadolinium trioxide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.